molecular formula C13H27N3 B2646156 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine CAS No. 1208678-08-3

1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine

Cat. No.: B2646156
CAS No.: 1208678-08-3
M. Wt: 225.38
InChI Key: HDSNCQNEOQFXRT-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine is a piperazine derivative featuring a methyl group at the 1-position and a 2-(1-methylpiperidin-4-yl)ethyl side chain at the 4-position. Piperazines are heterocyclic compounds widely utilized in medicinal chemistry due to their ability to enhance aqueous solubility, bioavailability, and pharmacokinetic properties .

Properties

IUPAC Name

1-methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-14-6-3-13(4-7-14)5-8-16-11-9-15(2)10-12-16/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSNCQNEOQFXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine typically involves the reaction of 1-methylpiperidine with 1-methyl-4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Scientific Research Applications

Pharmacological Applications

Potential Therapeutic Uses:
Research indicates that 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine may exhibit various biological activities, particularly in the modulation of receptor functions. It has been studied for its potential roles in treating several conditions, including:

  • Neurological Disorders: The compound has been investigated for its effects on neurotransmitter systems, which may be beneficial in treating psychiatric disorders such as schizophrenia, depression, and anxiety .
  • Cancer Treatment: Its ability to bind to specific receptors involved in cancer progression suggests potential applications in oncology. For instance, its interactions with the human transferrin receptor have been explored for targeted drug delivery systems .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of 1-methylpiperidine with 1-methyl-4-piperidone under controlled conditions. This process often requires catalysts to enhance yield and efficiency. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Inhibition Studies: Research has shown that derivatives of this compound can inhibit specific receptors linked to various diseases, demonstrating its potential use as a therapeutic agent .
  • Delivery Systems: The compound's ability to facilitate siRNA delivery through human transferrin receptors highlights its application in gene therapy, providing avenues for innovative cancer treatments .
  • Clinical Trials: Some compounds related to this structure have reached clinical trials for their efficacy in treating neurological disorders, showcasing the translational potential of this class of compounds .

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine with structurally related piperazine derivatives, highlighting key structural variations, biological activities, and research findings.

Compound Name Structural Features Biological Activity Key Findings References
This compound Piperazine core with methyl and 2-(1-methylpiperidin-4-yl)ethyl substituents Limited direct data; inferred solubility and CNS penetration potential Structural similarity to piperidines/piperazines suggests potential utility in neuropharmacology or receptor-targeted therapies.
1-Methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine Sulfonyl-containing ethyl side chain Antioxidant, anticancer (in vitro) Identified in Streptomyces extracts; associated with antioxidant properties and cytotoxic activity against cancer cell lines.
Sulfur-containing ethyl piperazines (e.g., K-604) Thiol or sulfonyl groups on ethyl side chain ACAT-1 inhibition, hyperlipidemia, cancer Improve cholesterol metabolism; enhance oral bioavailability via solubility modulation.
Bridged piperazine analogues of GBR12909 Rigid bicyclic structures replacing piperazine Dopamine transporter (DAT) inhibition High DAT affinity (IC₅₀ = 8 nM for compound 7) with selectivity over serotonin transporters.
p-MPPI/p-MPPF (4-(2'-methoxyphenyl)piperazine derivatives) Methoxyphenyl and amidoethyl groups 5-HT₁A receptor antagonism Competitive antagonists in vivo (ID₅₀ = 3–5 mg/kg); no partial agonist activity.
Sch-350634 Piperidine-piperazine hybrid with trifluoromethylphenyl CCR5 antagonism (HIV-1 entry inhibition) Orally bioavailable (rat, dog, monkey); potent anti-HIV activity (EC₅₀ = 1–10 nM in PBMCs).
PMS 812 (S-21663) Imidazoline-piperazine hybrid with dichlorobenzyl Antidiabetic (insulin secretion) Enhances glucose tolerance in diabetic rats without hypoglycemia; α2-adrenoceptor independent.
1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine Fluorobenzyl and tetrahydrofuran-methyl groups σ1 receptor ligand (brain imaging) Low lipophilicity (logD = 1.5); high brain uptake and specificity in PET imaging.

Key Structural and Pharmacological Differences

Substituent Effects on Target Engagement :

  • The 2-(1-methylpiperidin-4-yl)ethyl group in the target compound may enhance blood-brain barrier penetration compared to sulfonyl (e.g., ) or aryl (e.g., ) substituents, similar to piperidine-containing neuroactive agents .
  • Sulfur-containing ethyl piperazines (e.g., K-604) prioritize metabolic stability and solubility, making them suitable for systemic conditions like hyperlipidemia , whereas p-MPPI/p-MPPF leverage methoxyphenyl groups for serotonin receptor specificity .

Therapeutic Applications: Anticancer: Sulfonyl and Streptomyces-derived piperazines (e.g., ) show cytotoxic activity, while Sch-350634 targets viral entry mechanisms in HIV . Neurological: Bridged piperazines (e.g., ) and σ1 ligands (e.g., ) emphasize receptor selectivity, contrasting with the target compound’s unexplored neuropotential.

Pharmacokinetic Profiles :

  • Low lipophilicity in σ1 ligands (logD = 1.5) vs. moderate lipophilicity in sulfur-containing derivatives enables tailored tissue distribution.
  • The target compound’s piperidine-ethyl chain may confer longer half-life than simpler N-alkylpiperazines (e.g., ).

Biological Activity

1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine is a compound that belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a piperazine ring substituted with a methyl group and a 1-methylpiperidin-4-yl ethyl group. This unique structure contributes to its interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperazine derivatives. For instance, in vitro studies demonstrated that certain piperazine compounds exhibit significant cytotoxic effects against cancer cell lines. Specifically, one study reported that a related piperazine compound reduced the viability of triple-negative breast cancer cells (MDA-MB-231) by 55% at a concentration of 10 μM after three days of treatment . These findings suggest that derivatives of this compound may also possess similar antitumor properties.

Neuropharmacological Effects

Piperazine derivatives have been investigated for their effects on neurotransmitter systems. Notably, compounds with similar structures have shown activity as serotonin receptor antagonists, which could be beneficial in treating neuropsychiatric disorders such as schizophrenia and anxiety . The interaction with serotonin receptors indicates a potential role in modulating mood and behavior.

The biological activity of this compound is likely mediated through its interactions with various receptors and enzymes:

  • Receptor Binding : Research indicates that piperazine compounds can bind to multiple receptor types, including dopamine and serotonin receptors, which are crucial for their neuropharmacological effects .
  • Kinase Inhibition : Some studies suggest that certain piperazine derivatives may inhibit specific kinases involved in cancer cell proliferation, contributing to their antitumor effects .

Case Study: Antitumor Efficacy

In a systematic evaluation of piperazine derivatives, one compound demonstrated subnanomolar inhibitory activity against specific cancer targets. The study utilized both in vitro and in vivo models to assess the efficacy and safety profile, revealing promising results for further development as an anticancer agent .

CompoundCell LineConcentration (μM)% Viability Reduction
This compoundMDA-MB-2311055%

Pharmacokinetics

The pharmacokinetic profile of piperazine derivatives is crucial for understanding their therapeutic potential. A recent study developed an enzyme-linked immunosorbent assay (ELISA) to quantify related compounds in biological matrices, providing insights into their absorption, distribution, metabolism, and excretion (ADME) properties .

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogs with piperazine cores are synthesized via:
  • Stepwise alkylation : Reacting piperazine derivatives with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reductive amination : Combining amines with carbonyl compounds using NaBH₃CN or other reducing agents .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during synthesis .
    Note: Specific reaction conditions (solvents, catalysts) should be optimized based on substituent reactivity.

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer: Structural elucidation employs:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR for backbone and substituent analysis (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (LC/MS) : High-resolution LC/MS confirms molecular weight (e.g., observed m/z 283.2 for related piperazines) .
  • X-ray Crystallography : Determines 3D conformation and hydrogen-bonding patterns (e.g., chair conformation of piperazine rings in analogs) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer: Piperazine derivatives are studied for:
  • Receptor binding : Modulation of serotonin (5-HT) or dopamine receptors due to the piperazine core’s flexibility and nitrogen lone pairs .
  • Antiarrhythmic activity : Structural analogs with similar substitutions show ion channel blocking properties in cardiovascular research .
  • Antimicrobial screening : Piperazine-based scaffolds are tested against bacterial/fungal targets via MIC assays .

Advanced Research Questions

Q. How do researchers resolve contradictions in pharmacological data for this compound?

  • Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:
  • Dose-response standardization : Ensuring consistent assay conditions (e.g., cell lines, incubation times) .
  • Receptor subtype specificity : Using knockout models or selective antagonists to isolate target pathways .
  • Meta-analysis : Cross-referencing data from PubChem, Reaxys, and crystallographic databases to validate trends .

Q. What computational strategies predict the compound’s reactivity and bioactivity?

  • Methodological Answer: Advanced methods include:
  • Molecular docking : Simulations with AutoDock Vina to assess binding affinity to receptors (e.g., 5-HT₁A) .
  • QSAR modeling : Correlating substituent electronic parameters (Hammett constants) with observed bioactivity .
  • DFT calculations : Predicting reaction pathways for synthesis optimization (e.g., activation energy of nucleophilic substitutions) .

Q. How is the compound’s stability evaluated under experimental conditions?

  • Methodological Answer: Stability studies involve:
  • Forced degradation : Exposure to heat, light, and pH extremes, followed by HPLC analysis to track decomposition products .
  • Crystallographic stability : Monitoring polymorph transitions via DSC/TGA under humidity-controlled conditions .
  • In vitro metabolic stability : Incubation with liver microsomes to assess CYP450-mediated degradation .

Key Considerations for Experimental Design

  • Purity Validation : Use HPLC (>95% purity) to avoid confounding results in biological assays .
  • Solubility Optimization : Employ co-solvents (e.g., DMSO/PEG) for in vitro studies, noting concentrations ≤0.1% to minimize cytotoxicity .
  • Ethical Compliance : Adhere to institutional guidelines for handling corrosive/toxic intermediates (e.g., chloroacetyl derivatives) .

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